OMPI Is ~100-Fold More Potent Than Levamisole in Protecting Cells from Glutathione Depletion-Induced Necrosis
In a head-to-head comparison using cultured cells subjected to glutathione depletion-induced auto-oxidative necrosis, the sulfhydryl metabolite OMPI was approximately 100 times more active than the parent drug levamisole (LMS) in rescuing cell viability [1]. The protective effect was mechanistically attributed to direct radical scavenging rather than preservation of intracellular glutathione levels, analogous to the action of vitamin E and synthetic antioxidants [1].
| Evidence Dimension | Cytoprotective potency against glutathione depletion-induced cell death |
|---|---|
| Target Compound Data | OMPI: ~100-fold more active than levamisole (exact fold difference: approximately 100×) |
| Comparator Or Baseline | Levamisole (LMS): reference activity set as baseline (1×) |
| Quantified Difference | ~100-fold greater potency for OMPI vs. levamisole |
| Conditions | Cultured cells; glutathione depletion model; auto-oxidative necrosis assay (De Brabander et al., Int J Immunopharmacol, 1979) |
Why This Matters
For investigators studying ferroptosis, oxidative-stress-mediated pathology, or designing radical-scavenging agents, OMPI provides an experimentally validated, quantifiably superior tool compound compared to levamisole, whose cytoprotective effects are negligible at equivalent concentrations.
- [1] De Brabander M, Van Belle H, Aerts F, Van De Veire R, Geuens G. Protective effect of levamisole and its sulfhydryl metabolite OMPI against cell death induced by glutathione depletion. Int J Immunopharmacol. 1979;1(2):93-100. doi:10.1016/0192-0561(79)90011-0. PMID: 551963. View Source
